molecular formula C20H25F2N5O2S B10921606 1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B10921606
M. Wt: 437.5 g/mol
InChI Key: CHPRHDKOWICNJB-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,5-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by the presence of difluoromethyl, pyrazole, and sulfonamide groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,5-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,5-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,5-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets in the body. The difluoromethyl group is known to enhance the compound’s binding affinity to its targets, while the sulfonamide group may contribute to its overall biological activity . The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,5-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and binding affinity, while the sulfonamide group contributes to its biological activity .

Properties

Molecular Formula

C20H25F2N5O2S

Molecular Weight

437.5 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-3,5-dimethyl-N-(2-phenylethyl)pyrazole-4-sulfonamide

InChI

InChI=1S/C20H25F2N5O2S/c1-4-26-18(10-12-23-26)14-25(13-11-17-8-6-5-7-9-17)30(28,29)19-15(2)24-27(16(19)3)20(21)22/h5-10,12,20H,4,11,13-14H2,1-3H3

InChI Key

CHPRHDKOWICNJB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=C(N(N=C3C)C(F)F)C

Origin of Product

United States

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